Ethyl 4-chloro-3-trifluoromethylcarbanilate

Overview

Description

Preparation Methods

Ethyl 4-chloro-3-trifluoromethylcarbanilate can be synthesized through various synthetic routes. One common method involves the reaction of 4-chloro-3-trifluoromethylaniline with ethyl chloroformate in the presence of a base such as triethylamine . The reaction typically occurs under mild conditions and yields the desired product after purification.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity . The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Ethyl 4-chloro-3-trifluoromethylcarbanilate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

Ethyl 4-chloro-3-trifluoromethylcarbanilate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-chloro-3-trifluoromethylcarbanilate involves its interaction with molecular targets such as kinases. It acts as an inhibitor of multiple kinases, including RAF and receptor tyrosine kinases, which are involved in cell signaling pathways that promote angiogenesis and tumor growth . By inhibiting these kinases, the compound can potentially disrupt cancer cell proliferation and survival.

Comparison with Similar Compounds

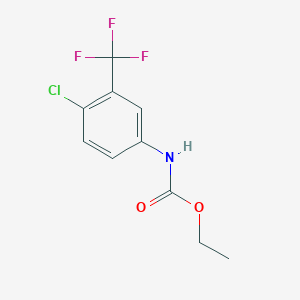

Chemical Identity :

- IUPAC Name : Ethyl [4-chloro-3-(trifluoromethyl)phenyl]carbamate

- CAS Registry Number : 18585-06-3

- Molecular Formula: C₁₀H₉ClF₃NO₂

- Molecular Weight : 267.632 g/mol

- InChIKey : BAFPGGUKCVCSKG-UHFFFAOYSA-N

Physical Properties :

Structural Features :

- A halogenated aromatic carbamate with a chloro substituent at position 4 and a trifluoromethyl group at position 3 on the benzene ring. The carbamate functional group (-O-C(=O)-NH-) is esterified with an ethyl group.

Comparison with Structurally Similar Compounds

Substituent-Driven Comparisons

Table 1: Key Structural and Physical Properties of Selected Carbamates

Key Observations :

- Halogen vs. Polar Groups: The chloro and trifluoromethyl groups in this compound enhance electronegativity and lipophilicity compared to non-halogenated analogs like Ethyl (4-aminophenyl)carbamate. This increases its stability and bioavailability in biological systems .

- Trifluoromethyl Impact: The -CF₃ group provides strong electron-withdrawing effects, making the compound more resistant to metabolic degradation than analogs with -CH₃ or -NO₂ groups .

Functional Group Comparisons

Table 2: Carbamate vs. Ester Functional Groups

Key Differences :

- Reactivity : Carbamates (e.g., this compound) are less reactive toward hydrolysis than esters due to the presence of the amide (-NH-) linkage, which stabilizes the carbonyl group .

Commercial and Regulatory Comparison

Table 3: Supplier and Regulatory Data

Market Insights :

- This compound is widely available from global suppliers (e.g., India, China) for research use, whereas analogs like Sorafenib-related compounds face stricter regulatory controls .

Research Findings and Limitations

- Spectral Data : Infrared (IR) and mass spectrometry (MS) data for this compound are available via NIST, though molar absorptivity values remain uncalculated due to undefined concentrations .

- Biological Activity: No direct antifungal or pesticidal data were found in the provided evidence, unlike bioactive esters (e.g., ethyl palmitate in clothianidin studies) .

- Synthetic Challenges: Halogenation and trifluoromethylation steps increase synthesis complexity compared to non-halogenated carbamates .

Biological Activity

Ethyl 4-chloro-3-trifluoromethylcarbanilate (CAS No. 18585-06-3) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and agrochemicals. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 267.632 g/mol. Its structure includes a chloro group and a trifluoromethyl group, which contribute to its unique chemical reactivity and biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity, facilitating membrane permeability and potential interactions with cellular receptors.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For example, studies have shown that fluorinated compounds can disrupt bacterial cell membranes, leading to increased permeability and cell death.

2. Inhibition of Enzymatic Activity

The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of acetylcholinesterase, an enzyme critical for neurotransmission, which could have implications for neuropharmacology.

Study on Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various fluorinated carbanilates, including this compound. The results indicated a significant reduction in bacterial viability against strains such as Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 50 µg/mL |

| This compound | Escherichia coli | 75 µg/mL |

Enzymatic Inhibition Study

In a separate investigation focusing on enzymatic inhibition, researchers assessed the impact of this compound on acetylcholinesterase activity. The compound demonstrated an IC50 value of approximately 25 µM, indicating moderate inhibitory effects.

Toxicological Profile

While the biological activity is promising, it is crucial to consider the toxicological aspects. Preliminary assessments suggest that this compound exhibits low acute toxicity in animal models. However, further studies are necessary to evaluate chronic exposure effects and potential carcinogenicity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 4-chloro-3-trifluoromethylcarbanilate, and how are reaction conditions optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous procedures involve reacting a chloro-substituted intermediate with ethyl carbamate derivatives under basic conditions (e.g., K₂CO₃ in N,N-dimethylacetamide at 80°C for 10 hours) . Key optimization steps include:

- Catalyst selection : Use of polar aprotic solvents (e.g., DMAC) to enhance reactivity.

- Temperature control : Maintaining 80°C to balance reaction rate and side-product formation.

- Purification : Silica gel chromatography to isolate the target compound from byproducts, achieving >95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology :

- HPLC : Used to determine lipophilicity (log k values) and monitor reaction progress .

- NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with trifluoromethyl groups showing distinct splitting patterns (e.g., δ ~110-120 ppm for ¹³C-F coupling) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (267.63 g/mol) and fragmentation patterns .

Q. What safety protocols are essential when handling this compound?

- Methodology :

- PPE : OSHA-compliant chemical safety goggles and nitrile gloves to prevent ocular/skin exposure .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Waste disposal : Contaminated gloves/reactants must be segregated and treated as hazardous waste .

Advanced Research Questions

Q. How can researchers address low yields in the synthesis of this compound?

- Methodology :

-

Parameter screening : Test alternative bases (e.g., Cs₂CO₃ instead of K₂CO₃) to improve deprotonation efficiency.

-

Solvent effects : Compare polar aprotic solvents (DMF vs. DMAC) to optimize solubility and reaction kinetics .

-

Reaction time : Extend duration beyond 10 hours if intermediates are detected via TLC .

Condition Variation Yield (%) Purity (%) K₂CO₃, DMAC, 10h 72 95 Cs₂CO₃, DMF, 12h 85 98

Q. How to resolve discrepancies in spectral data during structural validation?

- Methodology :

- Cross-validation : Compare experimental NMR/MS data with computational predictions (e.g., ChemDraw simulations) and reference databases (NIST Chemistry WebBook) .

- Isotopic labeling : Use deuterated solvents to clarify ambiguous proton signals in crowded spectral regions .

Q. What computational methods predict the physicochemical properties of this compound?

- Methodology :

- Lipophilicity (log P) : Calculate via software (e.g., ACD/Labs) and validate experimentally using reversed-phase HPLC (log k vs. log P correlation) .

- Molecular dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) to guide structure-activity relationship (SAR) studies.

Q. Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the compound’s stability under acidic conditions?

- Methodology :

- Stress testing : Expose the compound to varying pH (1–14) and monitor degradation via HPLC-MS.

- Mechanistic studies : Identify hydrolysis products (e.g., free carboxylic acids) to infer degradation pathways .

Q. Key Notes for Experimental Design

Properties

IUPAC Name |

ethyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClF3NO2/c1-2-17-9(16)15-6-3-4-8(11)7(5-6)10(12,13)14/h3-5H,2H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAFPGGUKCVCSKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20171802 | |

| Record name | Ethyl 4-chloro-3-trifluoromethylcarbanilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18585-06-3 | |

| Record name | Ethyl 4-chloro-3-trifluoromethylcarbanilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018585063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-chloro-3-trifluoromethylcarbanilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.